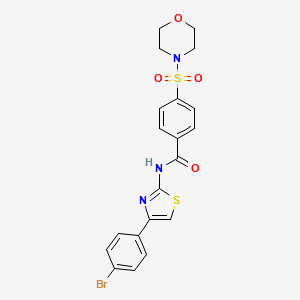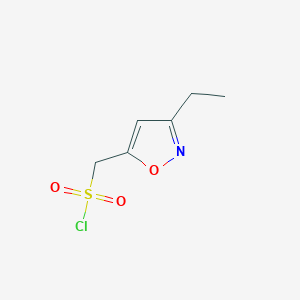
N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of azetidine-1-carboxamide derivatives involves various chemical reactions that result in compounds with potential therapeutic applications. For example, Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derived from phenothiazine, indicating their importance in pharmaceutical chemistry due to their antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). Similarly, Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, highlighting the versatility of these compounds in drug design (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activities
Azetidine-1-carboxamide derivatives exhibit a range of biological activities. Kohli, Srivastava, and Srivastava (2008) synthesized azetidine-triazole derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities, showing the compound's potential as a therapeutic agent (Kohli, Srivastava, & Srivastava, 2008). Another study by Nimbalkar et al. (2018) focused on the synthesis of azetidinone derivatives and their in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the significant role of these compounds in treating tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Wirkmechanismus
The compound’s mode of action would depend on its specific targets. It might inhibit or activate these targets, leading to changes in cellular processes . The affected biochemical pathways would depend on the nature of these targets. For example, if the targets are enzymes, the compound might affect metabolic pathways .
As for pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would influence its bioavailability. Factors such as its size, charge, lipophilicity, and the presence of functional groups could affect these properties .
The compound’s action might result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cell signaling .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-8-6-15(7-9-16)10-22-20(27)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-9,11,18H,10,12-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWSGPLFKWVITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580191.png)
![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)
![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580202.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)


![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)

